molecular formula C9H11N3O B13648795 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol

Katalognummer: B13648795
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: UIHRNQDTIVOFJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an aldehyde or ketone, followed by reduction and functional group modifications to introduce the ethanol moiety .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

    1H-Benzimidazole: The parent compound with a similar core structure.

    2-(2-Aminoethyl)-1H-benzimidazole: Another derivative with an aminoethyl group.

    4-(1H-Benzimidazol-2-yl)aniline: A derivative with an aniline group

Uniqueness: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives .

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

1-(6-amino-1H-benzimidazol-4-yl)ethanol

InChI

InChI=1S/C9H11N3O/c1-5(13)7-2-6(10)3-8-9(7)12-4-11-8/h2-5,13H,10H2,1H3,(H,11,12)

InChI-Schlüssel

UIHRNQDTIVOFJW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C2C(=CC(=C1)N)NC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.